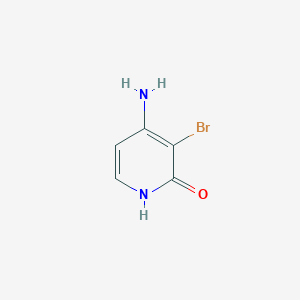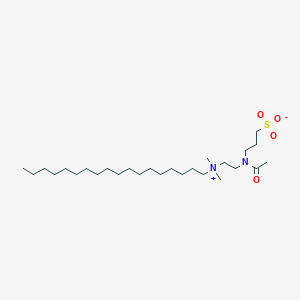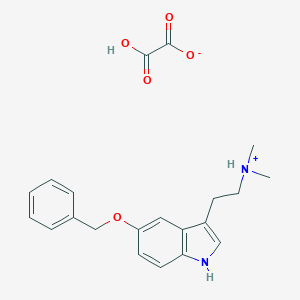
4-Amino-3-bromopyridin-2-ol
Descripción general
Descripción
4-Amino-3-bromopyridin-2-ol is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
4-Amino-3-bromopyridin-2-ol and its derivatives are key intermediates in pharmaceutical and chemical synthesis. They serve as starting materials for the preparation of various bioactive molecules and materials due to their reactive sites, which allow for further functionalization. For example, the bromine atom offers a site for nucleophilic substitution reactions, while the amino group can participate in coupling reactions. These characteristics make them valuable in the synthesis of complex molecules. Studies have demonstrated methods for synthesizing these compounds and exploring their reactivity, offering insights into their utility in developing new chemical entities (Xu Liang, 2010; M. Kandasamy & G. Velraj, 2012).
Structural and Spectroscopic Analysis
The molecular structure and vibrational spectra of compounds similar to this compound have been studied using density functional methods, providing a deeper understanding of their chemical behavior. Such studies are crucial for the design of materials with specific properties, as they help predict how modifications to the molecule will impact its overall reactivity and functionality (M. Kandasamy & G. Velraj, 2012).
Supramolecular Chemistry
This compound derivatives have been explored in the context of supramolecular chemistry, where they are used to construct complex molecular assemblies. These assemblies have potential applications in various fields, including sensor technology, catalysis, and materials science. The ability of these compounds to engage in specific interactions, such as hydrogen bonding and halogen bonding, enables the formation of highly organized structures with unique properties (K. Thanigaimani et al., 2016; P. Mocilac & J. Gallagher, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been used as inhibitors of protein kinase b , suggesting that this compound may also interact with kinases or other proteins involved in signal transduction pathways.
Mode of Action
Based on its structural similarity to known kinase inhibitors, it may bind to the active site of these enzymes, preventing them from phosphorylating their substrates and thus inhibiting the signal transduction pathways they are involved in .
Biochemical Pathways
This could include pathways involved in cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of 4-Amino-3-bromopyridin-2-ol’s action would depend on the specific targets and pathways it affects. If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat.
Análisis Bioquímico
Biochemical Properties
It is known that this compound is used as an intermediate in organic synthesis .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 4-Amino-3-bromopyridin-2-ol vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
4-amino-3-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLANDXJKWOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552431 | |
| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107842-74-0 | |
| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)







![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
